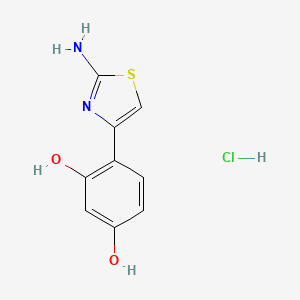
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride, also known as 4-ATB-HCl, is a small molecule that has a wide range of applications in biochemical and physiological research. It is a versatile compound that can be used in various experiments, from drug development to protein structure and metabolism studies. 4-ATB-HCl is used as a fluorescent marker for the detection of reactive oxygen species (ROS) and for the detection of redox changes. It is also used as a substrate for the enzymatic oxidation of NADH and as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiazole derivatives are known for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing the bacteria outright .
Anticancer Research
Thiazoles have been identified as potential anticancer agents. The specific structure of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride may interact with cancer cell lines, leading to the inhibition of cell proliferation or inducing apoptosis. This makes it a candidate for further research in cancer treatment .
Antidiabetic Activity
Research has indicated that thiazole derivatives can exhibit antidiabetic activity. This compound could be explored as a lead compound for the development of new antidiabetic medications, possibly acting through mechanisms involving insulin release or sensitivity .
Anti-Alzheimer’s Disease
Thiazole compounds have shown promise in the treatment of Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier and interact with neurological pathways could make it a valuable asset in creating drugs to combat neurodegenerative diseases .
Antioxidant Properties
Some thiazole derivatives have demonstrated potent antioxidant activities. The compound could be studied for its ability to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases .
Hepatoprotective Potential
The hepatoprotective activity of thiazole derivatives is another area of interest. This compound could be researched for its potential to protect the liver from damage caused by toxins or diseases, possibly by modulating oxidative stress or inflammation .
Agricultural Chemicals
Thiazole derivatives are also used in agriculture. They can serve as the basis for developing plant protection products, such as fungicides or insecticides. The compound’s properties may be harnessed to protect crops from pests and diseases .
Wirkmechanismus
Target of Action
Compounds with a similar thiazole structure have been known to interact with dna and topoisomerase ii .
Mode of Action
It’s worth noting that thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the dna replication and repair pathways due to its interaction with dna and topoisomerase ii .
Result of Action
Based on the mode of action, it can be inferred that the compound may cause dna double-strand breaks, leading to cell cycle arrest and cell death .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHBUBOEHGRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)



![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)


